molecular formula C10H9ClF3NO B8415164 N-(4-trifluoromethylphenyl)-beta-chloropropionamide

N-(4-trifluoromethylphenyl)-beta-chloropropionamide

Cat. No. B8415164
M. Wt: 251.63 g/mol
InChI Key: SJWLVROVIFKECC-UHFFFAOYSA-N
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Patent
US03958974

Procedure details

Sodium hydride (0.1 mole; 57% dispersion in mineral oil) is charged into a glass reaction flask. The mineral oil is removed by washing the sodium hydride with benzene, and dimethyl sulfoxide (50 ml) is thereafter slowly added with stirring. The mixture is stirred until no more hydrogen gas evolves. A solution of N-(4-trifluoromethylphenyl)-β-chloropropionamide (0.08 mole) in carbon tetrachloride (50 ml) is added dropwise to the reaction flask with stirring while maintaining the temperature of the reaction mixture below about 30°C. After the addition is completed the reaction mixture is allowed to stand at room temperature for a period of about 8 hours. After this time benzene is added and the reaction mixture is washed with water and aqueous sodium bicarbonate. The washed mixture is then dried over anhydrous magnesium sulfate, is filtered, and is stripped of solvents under reduced pressure to yield the desired product N-(4-trifluoromethylphenyl)-2-azetidinone as the residue.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12](=[O:16])[CH2:13][CH2:14]Cl)=[CH:7][CH:6]=1.C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[F:3][C:4]([F:18])([F:17])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:14][CH2:13][C:12]2=[O:16])=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC(CCCl)=O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mineral oil is removed
WASH
Type
WASH
Details
by washing the sodium hydride with benzene, and dimethyl sulfoxide (50 ml)
ADDITION
Type
ADDITION
Details
is thereafter slowly added
STIRRING
Type
STIRRING
Details
The mixture is stirred until no more hydrogen gas evolves
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below about 30°C
ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
the reaction mixture is washed with water and aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed mixture is then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
is filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1C(CC1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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